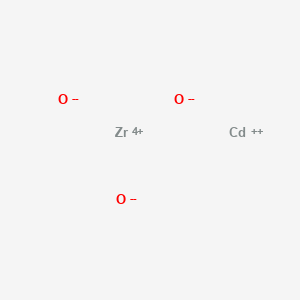
Cadmium zirconium trioxide
Vue d'ensemble
Description
Cadmium zirconium trioxide, also known as cadmium zirconate, is a chemical compound with the molecular formula CdZrO3. It is a ceramic material that has garnered interest due to its unique properties, including high thermal stability and resistance to chemical corrosion. This compound is often used in various industrial applications, particularly in the field of advanced ceramics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium zirconium trioxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.
Solid-State Reactions: This method involves mixing cadmium oxide (CdO) and zirconium dioxide (ZrO2) powders in stoichiometric ratios, followed by calcination at high temperatures (typically around 1000-1200°C) to form the desired compound.
Sol-Gel Process: In this method, cadmium and zirconium alkoxides are dissolved in a solvent to form a sol. The sol undergoes gelation, followed by drying and calcination to yield this compound.
Hydrothermal Synthesis: This involves reacting cadmium and zirconium precursors in an aqueous solution under high pressure and temperature conditions, leading to the formation of the compound.
Industrial Production Methods: Industrial production of this compound typically employs the solid-state reaction method due to its simplicity and scalability. The raw materials, cadmium oxide and zirconium dioxide, are readily available and cost-effective, making this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium zirconium trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of cadmium and zirconium within the compound.
Substitution: In some cases, other metal ions can substitute cadmium or zirconium in the lattice structure, leading to the formation of doped variants with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen gas or carbon monoxide at high temperatures.
Substituting Agents: Metal salts in aqueous or molten states.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxides or elemental forms.
Applications De Recherche Scientifique
Cadmium zirconium trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and stability.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced ceramics, coatings, and electronic components due to its thermal and chemical stability.
Mécanisme D'action
The mechanism by which cadmium zirconium trioxide exerts its effects is primarily related to its structural and chemical properties. The compound’s high surface area and stability make it an effective catalyst, while its optical properties enable its use in bioimaging and sensors. The molecular targets and pathways involved depend on the specific application, such as catalytic sites in chemical reactions or interaction with biological molecules in medical applications.
Comparaison Avec Des Composés Similaires
Cadmium zirconium trioxide can be compared with other similar compounds, such as:
Cadmium Titanate (CdTiO3): Similar in structure but with titanium instead of zirconium, used in similar applications but with different properties.
Zirconium Titanate (ZrTiO4): Contains both zirconium and titanium, used in high-temperature applications.
Cadmium Oxide (CdO): A simpler compound with different properties and applications.
Uniqueness: this compound is unique due to its combination of cadmium and zirconium, providing a balance of properties that make it suitable for a wide range of applications. Its high thermal stability, resistance to chemical corrosion, and unique optical properties set it apart from other similar compounds.
Propriétés
IUPAC Name |
cadmium(2+);oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.3O.Zr/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRPZAHQHJSRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Zr+4].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923794 | |
| Record name | Cadmium zirconium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12139-23-0 | |
| Record name | Cadmium zirconium oxide (CdZrO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zirconium oxide (CdZrO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium zirconium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium zirconium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)








![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)

